molecular formula C20H17Cl2N3O5S B11085246 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(piperidin-1-ylsulfonyl)benzamide

2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B11085246
M. Wt: 482.3 g/mol
InChI Key: BSQSPYFJTYYYGS-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes multiple functional groups such as cyano, benzodioxole, and piperidinylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.

    Introduction of the cyano group: This can be done via nucleophilic substitution reactions using cyanide sources.

    Sulfonylation: The piperidinylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(piperidin-1-ylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide: Lacks the piperidinylsulfonyl group.

    2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of piperidinylsulfonyl.

Uniqueness

The presence of the piperidinylsulfonyl group in 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(piperidin-1-ylsulfonyl)benzamide may confer unique properties, such as increased solubility, enhanced biological activity, or specific interactions with molecular targets.

Properties

Molecular Formula

C20H17Cl2N3O5S

Molecular Weight

482.3 g/mol

IUPAC Name

2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C20H17Cl2N3O5S/c21-14-8-15(22)19(31(27,28)25-4-2-1-3-5-25)7-13(14)20(26)24-16-9-18-17(29-11-30-18)6-12(16)10-23/h6-9H,1-5,11H2,(H,24,26)

InChI Key

BSQSPYFJTYYYGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4)Cl)Cl

Origin of Product

United States

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